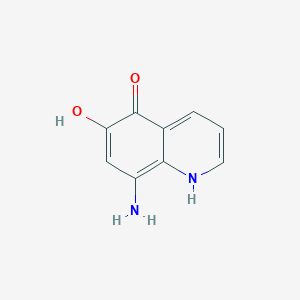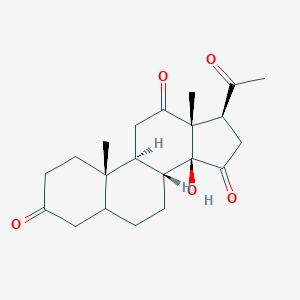
1,2-Dimethoxyethane;trichlorotitanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxyethane;trichlorotitanium: is a coordination compound that combines the properties of 1,2-dimethoxyethane and trichlorotitanium. 1,2-Dimethoxyethane, also known as ethylene glycol dimethyl ether, is a colorless, aprotic liquid ether used primarily as a solvent. Trichlorotitanium is a titanium compound with three chlorine atoms, often used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dimethoxyethane is typically synthesized by the reaction of dimethyl ether with ethylene oxide under controlled conditions . The reaction is as follows: [ \text{CH}_3\text{OCH}_3 + \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{OCH}_3 ]
Industrial Production Methods: Industrial production of 1,2-dimethoxyethane involves the same reaction but on a larger scale, often using catalysts to increase yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dimethoxyethane;trichlorotitanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form peroxides.
Reduction: It can participate in reduction reactions, especially in organometallic chemistry.
Substitution: It can undergo substitution reactions where the chlorine atoms in trichlorotitanium are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Sodium naphthalide or other reducing agents.
Substitution: Various ligands such as phosphines or amines.
Major Products:
Oxidation: Peroxides.
Reduction: Reduced titanium compounds.
Substitution: Substituted titanium complexes.
Aplicaciones Científicas De Investigación
Chemistry: 1,2-Dimethoxyethane;trichlorotitanium is widely used as a solvent and ligand in organometallic chemistry. It is particularly useful in Grignard reactions, Suzuki reactions, and Stille couplings .
Biology and Medicine: While not commonly used directly in biological or medical applications, its derivatives and complexes can be used in the synthesis of pharmaceuticals and other biologically active compounds.
Industry: It is used in the production of lithium batteries, polysilicones, and as a solvent for various chemical processes .
Mecanismo De Acción
The mechanism of action of 1,2-dimethoxyethane;trichlorotitanium involves its ability to act as a bidentate ligand, coordinating with metal cations. This coordination facilitates various chemical reactions, including reductions and substitutions, by stabilizing reactive intermediates .
Comparación Con Compuestos Similares
- Dimethoxymethane
- Ethylene glycol
- 1,4-Dioxane
- Diethylene glycol dimethyl ether
Uniqueness: 1,2-Dimethoxyethane;trichlorotitanium is unique due to its combination of properties from both 1,2-dimethoxyethane and trichlorotitanium. This combination allows it to act as both a solvent and a reactive intermediate in various chemical reactions, making it highly versatile in both laboratory and industrial settings .
Propiedades
IUPAC Name |
1,2-dimethoxyethane;trichlorotitanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H10O2.6ClH.2Ti/c3*1-5-3-4-6-2;;;;;;;;/h3*3-4H2,1-2H3;6*1H;;/q;;;;;;;;;2*+3/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSLUXGPRBOATH-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.COCCOC.COCCOC.Cl[Ti](Cl)Cl.Cl[Ti](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl6O6Ti2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18557-31-8 |
Source


|
| Record name | Hexachlorotris[μ-[1,2-di(methoxy-κO)ethane]]dititanium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18557-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)

![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)


![(5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B101275.png)



